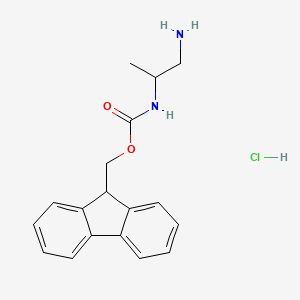

2,3-Dimethoxy-5-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 2,3-dimetoxi-5-metilbenzoico es un compuesto orgánico con la fórmula molecular C10H12O4. Es un derivado del ácido benzoico, caracterizado por la presencia de dos grupos metoxi (-OCH3) y un grupo metil (-CH3) unidos al anillo de benceno.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del ácido 2,3-dimetoxi-5-metilbenzoico generalmente implica la metilación del ácido 2,3-dihidroxi-5-metilbenzoico. Esto se puede lograr utilizando agentes metilantes como sulfato de dimetilo o yoduro de metilo en presencia de una base como carbonato de potasio. La reacción generalmente se lleva a cabo en un solvente orgánico como acetona o dimetilformamida (DMF) bajo condiciones de reflujo .

Métodos de Producción Industrial: La producción industrial del ácido 2,3-dimetoxi-5-metilbenzoico puede involucrar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para obtener rendimientos y pureza más altos, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad y eficiencia consistentes .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido 2,3-dimetoxi-5-metilbenzoico experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un alcohol o un aldehído, dependiendo del agente reductor utilizado.

Sustitución: Los grupos metoxi pueden sustituirse con otros grupos funcionales a través de reacciones de sustitución aromática nucleofílica.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio (KMnO4) en un medio alcalino.

Reducción: Hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4) en éter anhidro.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidruro de sodio (NaH) o terc-butóxido de potasio (KOtBu).

Principales Productos Formados:

Oxidación: 2,3-Dimetoxi-5-metilbenzoquinona.

Reducción: 2,3-Dimetoxi-5-metilbencil alcohol o 2,3-Dimetoxi-5-metilbenzaldehído.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El ácido 2,3-dimetoxi-5-metilbenzoico tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como material de partida para la síntesis de moléculas orgánicas más complejas.

Biología: El compuesto y sus derivados se han investigado por sus actividades antioxidantes y antibacterianas.

Industria: El compuesto se utiliza en la síntesis de colorantes, fragancias y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción del ácido 2,3-dimetoxi-5-metilbenzoico y sus derivados a menudo involucra interacciones con componentes celulares como enzimas y receptores. Por ejemplo, su actividad antioxidante se atribuye a su capacidad para donar electrones y neutralizar radicales libres, protegiendo así a las células del daño oxidativo . La actividad antibacteriana puede implicar la interrupción de las membranas celulares bacterianas o la inhibición de enzimas bacterianas esenciales .

Compuestos Similares:

Ácido 2,3-Dimetoxi Benzoico: Carece del grupo metil en la posición 5.

Ácido 3,4-Dimetoxi Benzoico: Tiene grupos metoxi en las posiciones 3 y 4 en lugar de 2 y 3.

Ácido 2,5-Dimetoxi Benzoico: Tiene grupos metoxi en las posiciones 2 y 5.

Comparación: El ácido 2,3-dimetoxi-5-metilbenzoico es único debido a la presencia de ambos grupos metoxi y metil, que influyen en su reactividad química y actividad biológica. La posición de estos sustituyentes en el anillo de benceno puede afectar significativamente las propiedades del compuesto, haciéndolo diferente de otros ácidos dimetoxi benzoicos .

Comparación Con Compuestos Similares

2,3-Dimethoxybenzoic acid: Lacks the methyl group at the 5-position.

3,4-Dimethoxybenzoic acid: Has methoxy groups at the 3 and 4 positions instead of 2 and 3.

2,5-Dimethoxybenzoic acid: Has methoxy groups at the 2 and 5 positions.

Comparison: 2,3-Dimethoxy-5-methylbenzoic acid is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. The position of these substituents on the benzene ring can significantly affect the compound’s properties, making it distinct from other dimethoxybenzoic acids .

Propiedades

Número CAS |

5653-56-5 |

|---|---|

Fórmula molecular |

C10H12O4 |

Peso molecular |

196.20 g/mol |

Nombre IUPAC |

2,3-dimethoxy-5-methylbenzoic acid |

InChI |

InChI=1S/C10H12O4/c1-6-4-7(10(11)12)9(14-3)8(5-6)13-2/h4-5H,1-3H3,(H,11,12) |

Clave InChI |

NFUVUXRXOOLKFW-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C(=C1)OC)OC)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B12092362.png)

![sulfo 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B12092369.png)

![[4,4-Bis(fluoranyl)-5-oxidanyl-3-(phenylcarbonyloxy)oxolan-2-yl]methyl benzoate](/img/structure/B12092376.png)

![[3-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methyl 2-methylpropanoate](/img/structure/B12092380.png)

![5-[3-(2-Aminoethoxy)-1-propynyl]-2',3'-dideoxy-cytidine 5'-(tetrahydrogen triphosphate)](/img/structure/B12092388.png)

![4-Amino-3-[(propan-2-yl)amino]benzonitrile](/img/structure/B12092406.png)